molecular formula C6H4N4 B575191 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine CAS No. 175894-09-4

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine

Katalognummer: B575191
CAS-Nummer: 175894-09-4
Molekulargewicht: 132.126
InChI-Schlüssel: IWIVWPUUICAHNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine (CAS# 175894-09-4) is a specialized heterocyclic compound with a molecular formula of C 6 H 4 N 4 and a molecular weight of 132.12 g/mol . It features a fused ring system comprising cyclopropane, 1,2,4-triazole, and pyridazine rings, making it a valuable scaffold in medicinal chemistry and drug discovery. This structure is a key pharmacophore in the development of novel anticancer agents. The 1,2,4-triazolo[4,3-b]pyridazine core has been extensively investigated for its potent biological activities. Recent research highlights its application in designing molecular frameworks that function as dual inhibitors of critical kinase targets, such as c-Met and Pim-1, which are prominent in cancer cell proliferation and survival . Derivatives of this core have demonstrated significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7), and can induce cell cycle arrest and promote apoptosis . The synthetic utility of this chemotype is enhanced by modern, efficient, and environmentally friendly (green) synthetic routes. These methods often involve oxidative cyclization of pyridazinyl hydrazones in aqueous media at room temperature, utilizing hypervalent iodine reagents as oxidants . Researchers value this compound and its analogs as versatile building blocks for developing new therapeutic agents, with ongoing studies exploring their mechanisms through computational analyses and molecular docking . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

6,7,9,10-tetrazatricyclo[5.3.0.02,4]deca-1(10),2,4,8-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c1-4-2-8-10-3-7-9-6(10)5(1)4/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIVWPUUICAHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C1=CNN3C2=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70667083
Record name 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175894-09-4
Record name 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclization of Hydrazones with α,β-Unsaturated Carbonyl Compounds

A foundational approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl precursors. This method leverages the nucleophilic attack of hydrazine derivatives on electron-deficient carbonyl groups, followed by intramolecular cyclization. For example, treatment of pyridazine-3-hydrazine with cyclopropane-carbaldehyde under acidic conditions facilitates the formation of the triazolo ring .

Reaction Conditions

  • Catalyst: HCl (10% v/v)

  • Solvent: Ethanol

  • Temperature: 80°C

  • Time: 12–16 hours

Microwave-Assisted Ring-Closing Metathesis

Microwave-assisted synthesis significantly reduces reaction times while improving yields. This method employs Grubbs catalysts to facilitate ring-closing metathesis (RCM) of diene precursors. For instance, a diene containing pyridazine and triazole fragments undergoes RCM under microwave irradiation to form the cyclopropane bridge .

Optimized Parameters

ParameterValue
CatalystGrubbs II (5 mol%)
SolventDichloromethane
Microwave Power300 W
Temperature100°C
Time30 minutes

This method achieves yields up to 78%, with minimal side products compared to conventional heating .

Palladium-catalyzed cross-coupling enables the introduction of aryl or heteroaryl groups to the pyridazine core. Suzuki-Miyaura coupling of halogenated pyridazinones with boronic acids is particularly effective. For example, 4-chloro-5-methoxypyridazin-3(2H)-one reacts with 2-formylphenylboronic acid to form biaryl intermediates, which cyclize to yield the target compound .

Key Steps

  • Coupling Reaction:

    • Catalyst: Pd(PPh₃)₄ (2 mol%)

    • Base: K₂CO₃

    • Solvent: Toluene/Water (3:1)

    • Temperature: 90°C

  • Cyclization:

    • Reagent: Ammonia in methanol

    • Time: 6 hours

This method offers modularity for structural diversification, with yields ranging from 65% to 85% .

Ultrasound-Promoted Multicomponent Synthesis

Ultrasound irradiation enhances reaction kinetics in multicomponent syntheses. A one-pot reaction involving arenes, cyclic anhydrides, and arylhydrazines generates pyridazinone intermediates, which undergo subsequent cyclopropanation. For instance, benzene, maleic anhydride, and phenylhydrazine react under ultrasound to form a pyridazinone, which is treated with diazomethane to install the cyclopropane ring .

Advantages

  • Time Reduction: 2 hours vs. 24 hours (conventional)

  • Yield Improvement: 20–25% increase

  • Solvent-Free Conditions

Tandem [3+2] Cycloaddition and Aromatization

A stepwise strategy combines [3+2] cycloaddition with aromatization. Nitrile imines, generated in situ from hydrazonyl chlorides, react with pyridazine-derived alkenes to form triazolo intermediates. Subsequent dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) aromatizes the system, yielding the final product .

Typical Workflow

  • Cycloaddition:

    • Reagents: Hydrazonyl chloride, pyridazine-alkene

    • Base: Et₃N

    • Solvent: THF

  • Aromatization:

    • Oxidant: DDQ (1.2 equiv)

    • Temperature: 50°C

This method achieves 70–80% yields with high regioselectivity .

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

MethodYield (%)TimeScalabilityCost Efficiency
Hydrazone Cyclization60–7012–16 hModerateHigh
Microwave-Assisted RCM75–780.5 hHighModerate
Pd-Catalyzed Cross-Coupling65–858–10 hHighLow
Ultrasound Multicomponent70–752 hModerateHigh
Tandem Cycloaddition/Aromatization70–806–8 hLowModerate

Analyse Chemischer Reaktionen

Types of Reactions

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Activity

Research indicates that derivatives of 5H-cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine exhibit notable antimicrobial and anticancer properties. For instance:

  • Antimicrobial Studies : Some derivatives have shown effectiveness against various bacterial strains. A study demonstrated that certain modifications to the triazole ring enhanced antibacterial activity by increasing binding affinity to bacterial cell wall synthesis enzymes.
  • Anticancer Research : Compounds derived from this heterocycle have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies revealed that specific derivatives can effectively inhibit kinases involved in tumor growth.

Case Study: Synthesis of Anticancer Agents

A recent study synthesized a series of 5H-cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine derivatives. The most promising candidate exhibited an IC50 value of 15 µM against human cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapeutics.

Material Science Applications

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine is also utilized in developing advanced materials due to its ability to form stable complexes with metal ions. This property is crucial for creating new catalysts and functional materials.

Catalytic Properties

The compound has been explored as a catalyst in various organic reactions. For example:

  • Catalytic Activity : A study demonstrated that 5H-cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine can catalyze the oxidation of alcohols to aldehydes with high selectivity and yield.

Organic Electronics Applications

The aromatic structure of 5H-cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine makes it suitable for applications in organic semiconductors and field-effect transistors (FETs).

Performance in Electronic Devices

Research has shown that incorporating this compound into organic electronic devices can enhance charge transport properties. For instance:

  • Field-Effect Transistors : Devices fabricated using this compound exhibited improved electron mobility compared to traditional organic semiconductors. This advancement suggests potential applications in flexible electronics and optoelectronic devices.

Agricultural Applications

The compound's derivatives are being investigated for their potential use as agrochemicals.

Pesticidal Activity

Preliminary studies indicate that certain derivatives possess fungicidal properties effective against agricultural pathogens. For example:

  • A derivative was tested against Fusarium species and showed significant inhibition of fungal growth at low concentrations.

Wirkmechanismus

The mechanism of action of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Table 1. IC50 Values of Selected [1,2,4]Triazolo[4,3-b]pyridazine Derivatives

Compound IC50 (BD1, μM) IC50 (BD2, μM)
5 12.3 ± 1.2 15.8 ± 2.1
6 8.7 ± 0.9 10.4 ± 1.5
12 5.2 ± 0.6 7.3 ± 1.0
14 3.9 ± 0.4 6.1 ± 0.8

Data adapted from crystallographic and AlphaScreen assays .

In contrast, 5H-cyclopropa[d]-substituted analogs show enhanced steric complementarity with the ZA loop of BRD4 BD1, improving selectivity over BD2. For example, cyclopropane-containing derivatives exhibit >5-fold selectivity for BD1 compared to non-cyclopropane analogs .

Antitubulin Agents: Comparison with CA-4 Analogs

Replacing the (Z,E)-butadiene linker of combretastatin A-4 (CA-4) analogs with the rigid [1,2,4]triazolo[4,3-b]pyridazine scaffold (e.g., 3,6-diaryl derivatives) improves tubulin polymerization inhibition (IC50 = 0.8–2.4 μM) by enforcing coplanarity of aryl rings, mimicking the bioactive conformation of CA-4 . In contrast, non-rigid analogs suffer from isomerization-related activity loss .

Scaffold Replacements and Activity Loss

Replacing the triazolo[4,3-b]pyridazine core with imidazo[1,2-a]pyridine (compounds 45–46) or 8-aminoquinoline (compounds 49–50) reduces BRD4 inhibitory activity (IC50 >50 μM), underscoring the scaffold’s unique ability to engage conserved water networks and hydrogen bonds in bromodomains .

Comparison with Bis-Triazolo Pyridazines

Bis-1,2,4-triazolo[4,3-b:3',4'-f]pyridazines (e.g., compounds I and II) exhibit nonplanar tricyclic cores due to steric strain, leading to reduced anticancer activity (IC50 >50 μM against HeLa cells) compared to monocyclic triazolo-pyridazines .

Failed Antihypertensive Derivatives

Key Research Findings

Scaffold Rigidity : The triazolo[4,3-b]pyridazine core enforces planar conformations critical for target engagement in both bromodomains and tubulin .

Substituent Sensitivity: Small substituents (e.g., ethylpropanoate) enhance activity, while bulkier groups disrupt binding .

Selectivity: Cyclopropane modifications improve BD1/BD2 selectivity, a unique advantage over non-fused analogs .

Metabolic Limitations : Early derivatives (e.g., antihypertensive candidates) failed due to pharmacokinetic challenges, highlighting the need for prodrug strategies .

Biologische Aktivität

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine features a unique fusion of cyclopropane, triazole, and pyridazine rings. Its molecular formula is C₇H₈N₄, with a molecular weight of approximately 132.12 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets.

The biological activity of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Notably, it may inhibit certain kinases involved in cancer cell proliferation or disrupt bacterial cell wall synthesis. This compound's unique structural features allow it to engage in various chemical reactions that enhance its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine analogs. For instance:

  • Study Findings : A series of synthesized compounds based on this scaffold exhibited moderate to potent antiproliferative activity against various cancer cell lines including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma). The most active compound demonstrated IC₅₀ values ranging from 0.008 to 0.014 μM, indicating a strong inhibitory effect on cancer cell growth .
  • Mechanism : The mechanism involves inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

In addition to anticancer properties, the compound has been explored for its antimicrobial effects:

  • Research Insights : Preliminary investigations suggest that derivatives of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine exhibit significant antimicrobial activity against various bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

Study Focus Findings
NCBI Study (2016)Antiproliferative ActivityCompounds based on the triazolo-pyridazine scaffold showed IC₅₀ values as low as 0.008 μM against cancer cells .
Antimicrobial ResearchAntimicrobial EffectsDerivatives demonstrated significant activity against multiple bacterial strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine?

  • Methodology :

  • Stepwise cyclization : Utilize precursors like pyrazole derivatives and hydrazine for cyclocondensation. For example, hydrazine reacts with acetylated intermediates under reflux to form triazole rings, followed by cyclopropane ring closure via photochemical or thermal methods .
  • Catalytic oxidative coupling : Adapt iodine-catalyzed methods (e.g., I₂/TBHP system in 1,4-dioxane) to fuse triazole and pyridazine moieties, as demonstrated for analogous triazolopyridines .
    • Key Considerations : Optimize solvent polarity (e.g., DMSO for high-temperature stability) and monitor reaction progress via TLC or HPLC .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Assign peaks based on ring current effects (e.g., cyclopropane protons at δ 1.2–2.5 ppm) and heterocyclic aromatic protons (δ 7.0–9.0 ppm) .
  • IR Spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and C=N/C–N vibrations (1500–1650 cm⁻¹) .
  • Elemental Analysis : Confirm purity (>98%) via CHNS/O analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways for cyclopropa-triazolopyridazines?

  • Approach :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model cyclopropane ring formation barriers and identify low-energy intermediates .
  • Machine Learning : Train models on existing triazolopyridazine datasets to predict optimal reaction conditions (e.g., temperature, catalyst loading) .
    • Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error by 40% in analogous heterocycle syntheses .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Troubleshooting :

  • Dynamic Effects : Account for ring strain in cyclopropane (e.g., distorted NMR signals) using variable-temperature NMR .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole vs. pyridazine substitution patterns) via single-crystal analysis .
    • Cross-Validation : Compare experimental data with simulated spectra from Gaussian or ACD/Labs software .

Q. How to evaluate bioactivity of 5H-cyclopropa-triazolopyridazines against fungal targets?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina to screen against 14-α-demethylase (PDB: 3LD6). Prioritize compounds with binding energies < −8 kcal/mol .
  • In Vitro Assays : Test antifungal activity via broth microdilution (CLSI M38 guidelines) against Candida and Aspergillus strains .

Contradiction Analysis

Q. How to address discrepancies in reported bioactivity across studies?

  • Root Causes :

  • Structural Variants : Substitutions (e.g., R = methyl vs. phenyl) drastically alter pharmacokinetics .
  • Assay Conditions : Differences in fungal strain susceptibility (e.g., C. albicans vs. C. glabrata) .
    • Resolution :
  • Meta-Analysis : Aggregate data from standardized assays (e.g., EUCAST) to identify trends.
  • SAR Studies : Systematically vary substituents and correlate with MIC values .

Experimental Design

Q. What in silico tools predict physicochemical properties of this compound?

  • Tools :

  • LogP/D solubility : Use ACD/Percepta or MarvinSuite for lipophilicity/solubility estimates .
  • pKa Prediction : SPARC or ChemAxon to model ionization states in biological media .
    • Validation : Compare predictions with experimental shake-flask/HPLC data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.